molecular formula C15H12N4O2S2 B7573006 N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B7573006
M. Wt: 344.4 g/mol
InChI Key: MNPGVZPFDOXSPU-UHFFFAOYSA-N
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Description

N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as IBTS, is a compound that has gained significant attention in the scientific community due to its potential use in biomedical research. IBTS is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure, making it a promising candidate for various applications in biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide is based on its ability to interact with specific biomolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions result in a change in the compound's fluorescence properties, which can be measured and used to detect the presence of the target biomolecule.
Biochemical and Physiological Effects:
N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has been shown to have minimal toxicity and is relatively stable under physiological conditions, making it a suitable candidate for in vitro and in vivo studies. The compound's ability to selectively bind to specific biomolecules has potential applications in the diagnosis and treatment of various diseases, including cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for laboratory experiments, including its high sensitivity and selectivity towards specific biomolecules, its ease of synthesis, and its relatively low cost. However, the compound's limitations include its poor solubility in aqueous solutions, which can limit its use in certain applications, and its potential for non-specific binding to other biomolecules, which can lead to false-positive results.

Future Directions

There are several potential future directions for research on N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide, including the development of new synthetic methods to improve its solubility and the exploration of its potential use in vivo as a diagnostic tool for various diseases. Additionally, the compound's ability to selectively bind to specific biomolecules could be further optimized through the modification of its structure, leading to the development of more effective probes for biomedical research.

Synthesis Methods

The synthesis of N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves the reaction of 2-aminobenzothiazole with indole-2-carboxaldehyde and sulfanilamide in the presence of a suitable catalyst. This process results in the formation of N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide as a yellow crystalline solid with a high degree of purity.

Scientific Research Applications

N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential use as a fluorescent probe for the detection of various biomolecules, including proteins, nucleic acids, and carbohydrates. The compound's unique structure and photophysical properties make it an ideal candidate for such applications, as it exhibits high sensitivity and selectivity towards specific biomolecules.

properties

IUPAC Name

N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c20-23(21,14-7-3-6-13-15(14)19-22-18-13)16-9-11-8-10-4-1-2-5-12(10)17-11/h1-8,16-17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPGVZPFDOXSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide

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